Benzenesulfonamide, N-bromo-4-methyl-
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Overview
Description
Benzenesulfonamide, N-bromo-4-methyl-: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group with a bromine atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-bromo-4-methyl- typically involves the bromination of 4-methylbenzenesulfonamide. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent. The process involves the following steps:
- Dissolving 4-methylbenzenesulfonamide in an appropriate solvent such as dichloromethane.
- Adding N-bromosuccinimide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of Benzenesulfonamide, N-bromo-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted benzenesulfonamide derivatives.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry: Benzenesulfonamide, N-bromo-4-methyl- is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is also employed in the development of new antimicrobial agents.
Medicine: Benzenesulfonamide, N-bromo-4-methyl- has potential applications in the development of new drugs. Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-bromo-4-methyl- involves its interaction with specific molecular targets. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit enzymes such as carbonic anhydrase, leading to disruption of metabolic processes.
Inducing Apoptosis: The compound can induce apoptosis in cancer cells by increasing lysosomal membrane permeabilization and releasing proapoptotic factors.
Modulating Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N-butyl-4-methyl-
- N-Isopropyl 3-bromo-4-methylbenzenesulfonamide
Comparison: Benzenesulfonamide, N-bromo-4-methyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as Benzenesulfonamide, N-ethyl-4-methyl-, the brominated compound exhibits different pharmacological properties and reactivity patterns. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
92755-81-2 |
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Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
N-bromo-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8BrNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |
InChI Key |
BPTYNNWGOVDBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NBr |
Origin of Product |
United States |
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